molecular formula C11H11NO2 B121847 5-Isopropyl-1H-indole-2,3-dione CAS No. 150560-58-0

5-Isopropyl-1H-indole-2,3-dione

Cat. No.: B121847
CAS No.: 150560-58-0
M. Wt: 189.21 g/mol
InChI Key: LFNQRSQKXQFHDB-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities . The compound this compound is characterized by the presence of an isopropyl group at the 5-position and a dione functionality at the 2,3-positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-indole-2,3-dione typically involves the introduction of the isopropyl group to the indole ring followed by oxidation to form the dione. One common method involves the Friedel-Crafts alkylation of indole with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 5-isopropylindole is then oxidized using reagents like potassium permanganate or chromium trioxide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Isopropyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    1H-Indole-2,3-dione (Isatin): A parent compound with similar dione functionality but without the isopropyl group.

    5-Methyl-1H-indole-2,3-dione: Similar structure with a methyl group instead of an isopropyl group at the 5-position.

    5-Ethyl-1H-indole-2,3-dione: Similar structure with an ethyl group at the 5-position.

Uniqueness: 5-Isopropyl-1H-indole-2,3-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other indole-2,3-dione derivatives .

Properties

IUPAC Name

5-propan-2-yl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNQRSQKXQFHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343450
Record name 5-Isopropyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150560-58-0
Record name 5-Isopropyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(1-Methylethyl)-aniline (6.75 g) was dissolved in water (30 ml) containing concentrated hydrochloric acid (4.4 ml). Hydroxylamine hydrochloride (16.9 g) in water (48 ml) and sodium sulphate decahydrate (100 g) in water (120 ml) were added, followed by chloral hydrate (16.5 g) in ethanol (180 ml). The reaction mixture was heated under reflux for 3 hours, then poured into water. The solid isonitroso-acetanilide intermediate was collected by filtration, washed and dried. This material was cooled in an ice-salt bath and concentrated sulphuric acid (48 ml) was added dropwise with stirring. After addition was complete the mixture was warmed to 80° C. for 20 minutes and then poured onto crushed ice. The resulting red solid was collected by filtration, washed, dried and then recrystallised from toluene-light petroleum to give the title compound, m.p. 127°-129° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Name
sodium sulphate decahydrate
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
48 mL
Type
solvent
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
16.5 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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